trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol
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Overview
Description
trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol: is a chemical compound that belongs to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol typically involves the reduction of corresponding naphthalene derivatives. One common method is the catalytic hydrogenation of 3,7-dimethyl-1,2-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired dihydrodiol product.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol can undergo oxidation reactions to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydronaphthalene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3,7-Dimethyl-1,2-naphthoquinone.
Reduction: 3,7-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: 3,7-Dimethyl-1-bromo-2-naphthalenediol, 3,7-Dimethyl-1-nitro-2-naphthalenediol.
Scientific Research Applications
Chemistry: trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative stress makes it a candidate for developing therapeutic agents.
Medicine: The compound’s structural similarity to certain bioactive molecules has led to investigations into its potential as a drug candidate. It is explored for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its aromatic structure allows for π-π interactions with receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
trans-1,2-Dihydro-1,2-naphthalenediol: Similar structure but lacks the methyl groups at positions 3 and 7.
cis-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol: Stereoisomer with different spatial arrangement of hydroxyl groups.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: Reduced form with additional hydrogen atoms.
Uniqueness: trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol is unique due to the presence of methyl groups at positions 3 and 7, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other naphthalenediols and contributes to its specific chemical and biological properties.
Properties
CAS No. |
69699-74-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2R)-3,7-dimethyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9-6-8(2)11(13)12(14)10(9)5-7/h3-6,11-14H,1-2H3/t11-,12-/m1/s1 |
InChI Key |
RRTBFFNWAUIBLN-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C([C@H]([C@@H]2O)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(C2O)O)C |
Origin of Product |
United States |
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